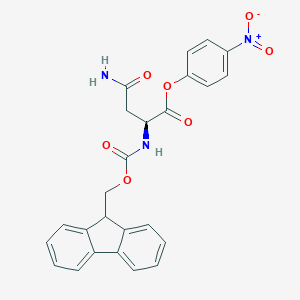

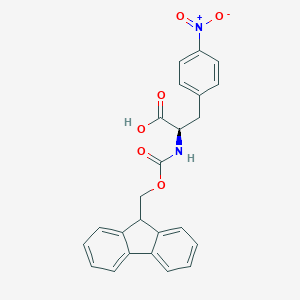

Fmoc-4-nitro-D-fenilalanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-4-nitro-D-phenylalanine (Fmoc-4-NO2-D-Phe) is an important organic compound used in various laboratory experiments and scientific research applications. It is a derivative of the amino acid phenylalanine, and can be synthesized in a variety of ways. It is a versatile compound with a wide range of applications, and has been used in numerous studies to investigate the biochemical and physiological effects of its derivatives.

Aplicaciones Científicas De Investigación

Formulación de Hidrogel

Fmoc-Difenilalanina se ha utilizado en la formulación de hidrogeles biocompatibles . Estos hidrogeles son materiales tridimensionales que pueden encapsular grandes cantidades de agua u otros fluidos biológicos . Se han estudiado para diversas aplicaciones biomédicas .

Ingeniería Tisular

Los hidrogeles formados por Fmoc-Difenilalanina se han investigado por su potencial en la ingeniería de tejidos . Pueden proporcionar un entorno de apoyo para el crecimiento celular y la regeneración tisular .

Administración de Fármacos

Los hidrogeles de Fmoc-Difenilalanina también se han explorado para aplicaciones de administración de fármacos . La matriz de hidrogel puede encapsular agentes terapéuticos y liberarlos de forma controlada .

Biosensores

Los materiales de Fmoc-Difenilalanina se han propuesto como biosensores para la detección de fibrillas de amiloide . Esto podría ser útil en el diagnóstico y seguimiento de enfermedades caracterizadas por la formación de fibrillas de amiloide .

Cultivo Celular 3D

Fmoc-fenilalanina-valina (Fmoc-FV), un compuesto relacionado, se ha utilizado para crear andamios de hidrogel para el cultivo celular 3D

Mecanismo De Acción

Target of Action

Fmoc-4-nitro-D-phenylalanine, also known as Fmoc-D-Phe(4-NO2)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it is incorporated during the synthesis process .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . After the synthesis, the Fmoc group can be removed, leaving the amino acid residue in the peptide chain .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By being incorporated into the peptide chain, it can influence the structure and function of the synthesized peptide .

Pharmacokinetics

The pharmacokinetics of Fmoc-4-nitro-D-phenylalanine are largely dependent on the peptide in which it is incorporated . The compound’s ADME properties can be influenced by factors such as the peptide’s structure, the presence of other amino acids in the peptide, and the conditions under which the peptide is administered .

Result of Action

The molecular and cellular effects of Fmoc-4-nitro-D-phenylalanine’s action are determined by the role of the peptide in which it is incorporated . For example, if the peptide is a part of a larger protein, the compound could potentially influence the protein’s structure and function .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the conditions under which the peptide synthesis occurs, the conditions under which the peptide is stored, and the conditions under which the peptide is administered .

Análisis Bioquímico

Cellular Effects

Fmoc-4-nitro-D-phenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of Fmoc-4-nitro-D-phenylalanine is predominantly due to its release from the hydrogel .

Molecular Mechanism

The molecular mechanism of Fmoc-4-nitro-D-phenylalanine is complex and multifaceted. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, Fmoc-4-nitro-D-phenylalanine triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373247 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177966-63-1 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.